molecular formula C17H15ClN2O3 B5785923 3-(4-chlorobenzyl)-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole

3-(4-chlorobenzyl)-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole

Cat. No. B5785923
M. Wt: 330.8 g/mol
InChI Key: KOCAMQNQLWLYHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chlorobenzyl)-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole is a chemical compound that has gained attention due to its potential applications in scientific research. This compound is known to exhibit unique biochemical and physiological effects, which make it a promising candidate for various laboratory experiments. In

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzyl)-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes and proteins involved in various cellular processes. It has also been reported to interact with DNA and induce DNA damage, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been reported to cause cell cycle arrest and induce apoptosis in cancer cells. Additionally, it has been found to inhibit the growth of certain bacteria and fungi. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(4-chlorobenzyl)-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole in lab experiments is its ability to exhibit unique biochemical and physiological effects. Additionally, the synthesis method for this compound is relatively simple and has been reported to yield high amounts of the product. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for the research on 3-(4-chlorobenzyl)-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole. One possible direction is to further investigate its potential as a therapeutic agent for various diseases, including cancer and inflammation. Another direction is to explore its mechanism of action and identify the specific enzymes and proteins that it interacts with. Additionally, future research could focus on developing new synthesis methods for this compound that are more efficient and cost-effective.

Synthesis Methods

The synthesis of 3-(4-chlorobenzyl)-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole involves the reaction of 4-chlorobenzyl chloride with 3,5-dimethoxyphenyl hydrazine in the presence of potassium carbonate. The resulting product is then treated with acetic anhydride and acetic acid to yield the final compound. This synthesis method has been reported in several research papers and has been found to be efficient in producing high yields of the compound.

Scientific Research Applications

3-(4-chlorobenzyl)-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole has been found to have potential applications in various scientific research areas. It has been reported to exhibit antibacterial, antifungal, and anticancer activities. Studies have also shown that it has the ability to inhibit the growth of certain tumor cells and induce apoptosis. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties, making it a promising candidate for the development of new drugs.

properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3/c1-21-14-8-12(9-15(10-14)22-2)17-19-16(20-23-17)7-11-3-5-13(18)6-4-11/h3-6,8-10H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOCAMQNQLWLYHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=NC(=NO2)CC3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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